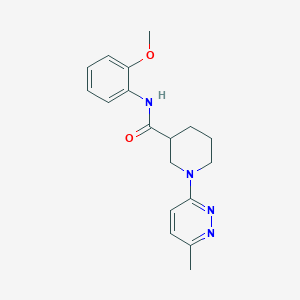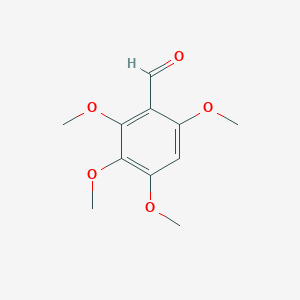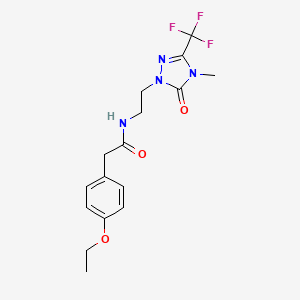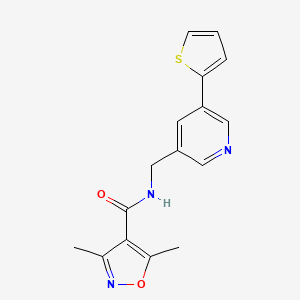
N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
Selective Killing of Bacterial Persisters
A study demonstrated the potential of chemical compounds to selectively target bacterial persisters, which are cells that can tolerate antibiotic treatments without being affected by them. Although the compound specifically mentioned in your query was not directly identified in the reviewed studies, related chemical structures have been investigated for their roles in combating bacterial persistence, a major challenge in antibiotic resistance. One such compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), showed promising results by reverting persisters to antibiotic-sensitive states, offering a new direction in the eradication of bacterial persisters through single-chemical supplementation (Kim et al., 2011).
PET Tracers for Serotonin Receptors
Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogs of WAY100635, has contributed significantly to the development of PET radioligands. These compounds are used for the in vivo quantification of serotonin 5-HT1A receptors, important in studying neuropsychiatric disorders. The studies on these compounds have improved our understanding of the receptor's role in various conditions and the potential therapeutic targets (García et al., 2014).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for their potential anti-inflammatory and analgesic properties. Compounds in this research showed high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Radioligands for Dopamine D3 Receptors
Efforts to synthesize carbon-11 labeled carboxamide derivatives have expanded the toolkit for imaging dopamine D3 receptors using positron emission tomography (PET). These radioligands, by allowing in vivo visualization and quantification of D3 receptor densities, facilitate the study of neuropsychiatric and neurodegenerative disorders, contributing to the understanding of the dopamine system's role in such conditions (Gao et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIPXMNRUUTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)
![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)
